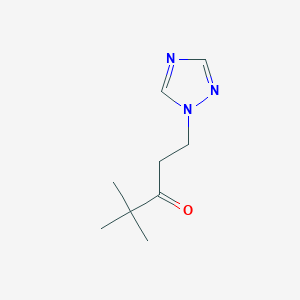
Methyl 2-cyano-4,4-difluoro-3-hydroxy-crotonate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-4,4-difluoro-3-hydroxy-crotonate sodium salt is a chemical compound with the molecular formula C6H5F2NNaO3 and a molecular weight of 200.10 g/mol . This compound is known for its unique structure, which includes both cyano and difluoro groups, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-4,4-difluoro-3-hydroxy-crotonate sodium salt typically involves the reaction of methyl 2-cyano-4,4-difluoro-3-hydroxy-crotonate with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-4,4-difluoro-3-hydroxy-crotonate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 2-cyano-4,4-difluoro-3-hydroxy-crotonate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-4,4-difluoro-3-hydroxy-crotonate sodium salt involves its interaction with molecular targets such as enzymes and receptors. The cyano and difluoro groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved in its action include inhibition of specific enzymes and alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyano-3-hydroxy-4,4-dichloro-crotonate
- Methyl 2-cyano-4,4-difluoro-3-hydroxy-butanoate
Uniqueness
Methyl 2-cyano-4,4-difluoro-3-hydroxy-crotonate sodium salt is unique due to its combination of cyano and difluoro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific functional group interactions .
Properties
Molecular Formula |
C6H5F2NNaO3 |
|---|---|
Molecular Weight |
200.10 g/mol |
InChI |
InChI=1S/C6H5F2NO3.Na/c1-12-6(11)3(2-9)4(10)5(7)8;/h5,10H,1H3; |
InChI Key |
UILCSTJQXQDVFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(C(F)F)O)C#N.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14234594.png)

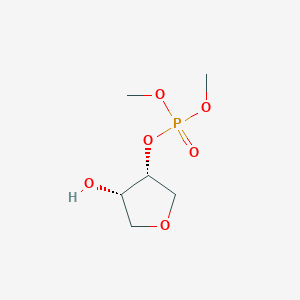
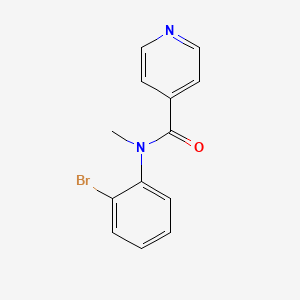
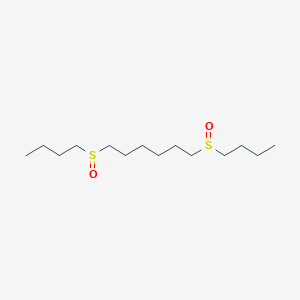
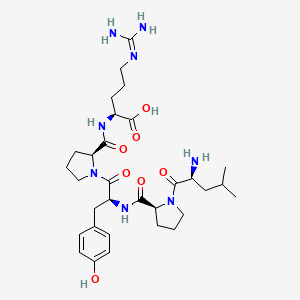
![2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14234622.png)
![3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14234626.png)
![5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl-](/img/structure/B14234628.png)
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14234644.png)
